molecular formula C10H15N3O2 B13200704 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13200704
M. Wt: 209.24 g/mol
InChI Key: LHUBZPUSQKJVQH-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C15H23N3O4, with a molecular weight of 309.36 g/mol (CAS: 2060043-33-4) . The tert-butoxycarbonyl (Boc) protecting group at position 7 enhances stability during synthesis, making it a versatile intermediate for further functionalization, such as amide coupling or esterification .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)8-9(10(14)15)13-4-3-11-5-7(13)12-8/h6,11H,3-5H2,1-2H3,(H,14,15)

InChI Key

LHUBZPUSQKJVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCNCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations and physicochemical differences:

Compound Name Substituent (Position 2) Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid Isopropyl Imidazo[1,2-a]pyrazine C15H23N3O4 309.36 2060043-33-4 Carboxylic acid at C3; Boc-protected at C7
2-(Difluoromethyl)-...-3-carboxylic acid dihydrochloride Difluoromethyl Imidazo[1,2-a]pyrazine C8H11Cl2F2N3O2 290.10 2059975-76-5 Dihydrochloride salt; enhanced solubility
2-Cyclopropyl-...-3-carboxylic acid Cyclopropyl Imidazo[1,2-a]pyrazine C10H13N3O2 Not reported 1779915-66-0 Smaller substituent; potential for increased metabolic stability
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Trifluoromethyl Imidazo[1,2-a]pyrazine C7H8F3N3 191.16 912846-66-3 Electron-withdrawing group; may influence binding affinity
Ethyl 2-(propan-2-yl)-...-3-carboxylate Isopropyl Imidazo[1,2-a]pyridine C13H19N3O2 Not reported 2059971-11-6 Pyridine core instead of pyrazine; ester group for lipophilicity

Key Observations :

  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .

Biological Activity

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • CAS Number : 1501489-17-3
  • Molecular Weight : 208.26 g/mol

Biological Activity Overview

Recent research has highlighted various biological activities associated with imidazo[1,2-a]pyrazine derivatives, including their roles as kinase inhibitors and immune modulators.

1. Anticancer Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • CDK9 Inhibition : A derivative with a similar structure showed potent CDK9 inhibitory activity with an IC₅₀ value of 0.16 µM against breast cancer cells (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines . This suggests that 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid may also possess similar properties.

2. Immunomodulatory Effects

Recent findings indicate that imidazo[1,2-a]pyrazine derivatives can act as ENPP1 inhibitors. ENPP1 is known to negatively regulate the cGAS-STING pathway, which is crucial for immune response .

  • Inhibitory Potency : A derivative demonstrated an IC₅₀ value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway target genes such as IFNB1 and CXCL10 in vitro. In vivo studies indicated that this compound could significantly enhance the efficacy of anti-PD-1 therapy in tumor models .

Case Studies and Research Findings

StudyFindingsReference
Study on CDK9 inhibitorsDerivative exhibited IC₅₀ = 0.16 µM against multiple cancer cell lines
ENPP1 Inhibition StudyCompound showed IC₅₀ = 5.70 nM; enhanced immune response
Antiviral ActivitySimilar compounds displayed antiviral effects against coronaviruses

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the imidazo[1,2-a]pyrazine core can significantly influence biological activity. For example:

  • Substituents at Position 3 : Variations in substituents at position 3 of the imidazo[1,2-a]pyrazine scaffold have been shown to enhance potency against CDK9 and ENPP1.

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